methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 85779-74-4

Cat. No.: VC8141066

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85779-74-4 |

|---|---|

| Molecular Formula | C11H12N4O3 |

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | methyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H12N4O3/c1-17-8-5-3-7(4-6-8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 |

| Standard InChI Key | PLFKTDVYHSCDFX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |

Introduction

Chemical Structure and Identification

Structural Features

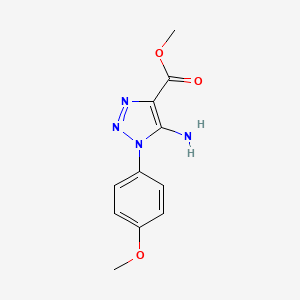

The compound’s structure comprises:

-

1H-1,2,3-triazole core: A nitrogen-rich heterocycle with substituents at positions 1, 4, and 5.

-

4-Methoxyphenyl group: Attached at position 1 of the triazole ring.

-

Methyl ester: At position 4 of the triazole ring.

-

Amino group: At position 5 of the triazole ring.

Molecular Formula: C₁₁H₁₂N₄O₃

Molecular Weight: 248.24 g/mol

CAS Number: 85779-74-4

SMILES: COC(=O)C1=NN(C2=CC=C(C=C2)OC)=N1

Synonyms and Identifiers

-

IUPAC Name: Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

-

PubChem CID: N/A (related compounds include 77201 and 772520)

Synthesis and Preparation

Key Synthetic Routes

The compound is synthesized via cycloaddition reactions involving azides and alkynes or nitriles. A prototypical procedure involves:

-

Cyclization: Reaction of 2-cyano-N-(3-methoxyphenyl)acetamide with an azide (e.g., 4-(azidomethyl)phenyl)morpholine in ethanol under basic conditions (NaOH) at 80°C .

-

Esterification: Conversion of carboxylic acid intermediates to methyl esters using methylating agents (e.g., diazomethane) .

Typical Reaction Conditions:

| Reagent/Step | Conditions | Yield |

|---|---|---|

| Azide + α-cyanoacetamide | EtOH, NaOH, 80°C, 1 hr | 56% |

| Esterification | CH₃I, K₂CO₃, DMF | 77% |

Lead Optimization Strategies

During antiparasitic drug development, structural modifications focused on improving metabolic stability and reducing off-target liabilities:

-

Substituent Replacement: Replacing the thiomethyl group with isopropyl or cyclopropyl groups enhanced potency .

-

Amide Bioisosteres: Introduction of oxadiazole or pyrazole groups mitigated mutagenicity risks associated with aniline release .

Physical and Chemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | >10 mM | |

| Storage Conditions | 2–8°C, anhydrous | |

| Metabolic Stability | Moderate (mouse liver microsomes, t₁/₂ = 30 min) |

Crystallographic Data

While specific crystal data for this compound is limited, related triazole derivatives (e.g., 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl) exhibit monoclinic structures with hydrogen-bonding interactions .

Biological Activity and Research Findings

Antiparasitic Efficacy

The compound was identified in high-throughput screens targeting Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:

Table 1: Structure-Activity Relationships

| Substituent (Position 1) | pEC₅₀ | Selectivity (VERO) |

|---|---|---|

| 4-Methoxyphenyl | >6 | >100-fold |

| 3-Methoxyphenyl | 5.4 | >50-fold |

| Isopropylphenyl | 7.4 | >100-fold |

| Cyclopropylphenyl | 6.8 | >100-fold |

Data derived from lead optimization studies .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Aqueous Solubility | Low (FaSSIF = 264 μg/mL for HCl salt) |

| CYP450 Inhibition | IC₅₀ >10 μM (1A2, 2C19, 2C9, 2D6, 3A4) |

Applications and Derivatives

Structural Analogues

Medicinal Chemistry Advances

-

Oxadiazole-Pyrazole Hybrids: Improved metabolic stability and reduced hERG liability .

-

3,5-Dimethoxyphenyl Derivatives: Retained potency while eliminating mutagenic aniline release .

| Risk | Mitigation |

|---|---|

| Mutagenicity | Use derivatives with non-aniline-releasing substituents |

| Thermal Decomposition | Store below 25°C; avoid prolonged heating |

Formulation Guidelines

For in vivo studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume